molecular formula C15H14O2 B13991610 3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one CAS No. 87937-62-0

3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one

Cat. No.: B13991610
CAS No.: 87937-62-0
M. Wt: 226.27 g/mol
InChI Key: UHJFOSDPLGVYGP-UHFFFAOYSA-N
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Description

3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one: is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound features a benzopyran ring system fused with a phenyl group, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents such as halogens, acids, or bases are used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-viral activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It may act by:

    Inhibiting Enzymes: The compound can inhibit specific enzymes involved in disease pathways.

    Modulating Receptors: It may bind to and modulate the activity of certain receptors in the body.

    Altering Gene Expression: The compound can influence the expression of genes related to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A structurally related compound with similar biological activities.

    Chromone: Another benzopyran derivative with diverse applications.

    Flavonoids: A group of naturally occurring compounds with a benzopyran ring system.

Uniqueness

3-Phenyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the resulting biological activities. Its phenyl group and tetrahydrobenzopyran ring system confer distinct properties compared to other similar compounds.

Properties

CAS No.

87937-62-0

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3-phenyl-5,6,7,8-tetrahydrochromen-2-one

InChI

InChI=1S/C15H14O2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-3,6-7,10H,4-5,8-9H2

InChI Key

UHJFOSDPLGVYGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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